1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea
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Overview
Description
1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a naphthyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, material science, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea typically involves the reaction of 2-hydroxy-2-phenyl-ethylamine with naphthalen-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-phenyl-urea
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-benzyl-urea
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-tolyl-urea
Comparison: Compared to these similar compounds, 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(15-8-2-1-3-9-15)13-20-19(23)21-17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18,22H,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUSCWUCXDIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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